3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS number 514800-96-5
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS number 514800-96-5
CAS Number: 514800-96-5 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (2025 Revision)[1]
Executive Summary: The "Orthogonal" Scaffold
In modern medicinal chemistry, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS 514800-96-5) represents a high-value "lynchpin" intermediate.[1] Its structural utility lies in its orthogonal reactivity : it possesses two distinct chemical handles—an electrophilic aldehyde and a nucleophilic-susceptible aryl bromide—separated by a rigid benzyl-pyrazole spacer.[1]
This specific architecture makes it a privileged scaffold for:
-
Kinase Inhibitors: The pyrazole moiety mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.[1]
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Hemoglobin Modulators: The benzaldehyde core is critical for forming reversible Schiff bases with the N-terminal valine of hemoglobin chains (a mechanism validated by drugs like Voxelotor for Sickle Cell Disease).[1]
-
Fragment-Based Drug Discovery (FBDD): It allows for the rapid generation of diverse libraries via parallel synthesis (Suzuki coupling at the bromine; reductive amination at the aldehyde).[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 295.13 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in MeOH; insoluble in water.[1][2] |
| pKa (Calculated) | Pyrazole N: ~2.5 (weakly basic); Aldehyde: Non-ionizable in physiological range.[1] |
| Key Functionalities | Aryl Aldehyde (Electrophile), Heteroaryl Bromide (Cross-coupling partner), Methoxy (H-bond acceptor).[1] |
Synthesis Strategy & Protocol
The most robust synthesis of CAS 514800-96-5 involves a convergent
Synthesis Workflow Diagram
Figure 1: Convergent synthesis via N-alkylation of the pyrazole core.
Detailed Experimental Protocol
Objective: Preparation of 10g of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde.
Reagents:
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3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq, 10.0 g) [Note: The chloromethyl derivative is more stable than the bromomethyl analog].[1]
-
4-Bromo-1H-pyrazole (1.05 eq, 8.3 g).[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq, 14.9 g).[1] -
N,N-Dimethylformamide (DMF), anhydrous (100 mL).[1]
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromo-1H-pyrazole (8.3 g) in DMF (100 mL).
-
Deprotonation: Add
(14.9 g) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the pyrazole NH. -
Addition: Add 3-(chloromethyl)-4-methoxybenzaldehyde (10.0 g) portion-wise over 5 minutes. Critical: Exothermic reaction; monitor internal temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS until the benzyl chloride starting material is consumed.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1]
-
Stir for 30 minutes to granulate the solid.
-
-
Purification:
Yield Expectation: 85–92% (Off-white solid).[1]
Reactivity Matrix & Divergent Synthesis[1]
The power of CAS 514800-96-5 lies in its ability to serve as a branching point.[1] The researcher must choose the order of operations carefully to avoid chemoselectivity issues.
Divergency Map[1]
Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.[1]
Strategic Considerations
-
Path A (Suzuki Coupling First):
-
Pros: The aldehyde is generally stable under standard Suzuki conditions (aq.[1] base/Dioxane, 80°C).
-
Cons: Some Pd catalysts can coordinate to the aldehyde, slowing the reaction.[1]
-
Recommendation: Use Pd(dppf)Cl₂ or XPhos Pd G2 which are robust.[1] Avoid strong nucleophilic bases that might attack the aldehyde (use
or ).[1]
-
-
Path B (Reductive Amination First):
-
Pros: Establishes the "tail" of the drug molecule early.[1]
-
Cons: The resulting amine might poison the Pd catalyst in the subsequent Suzuki step if it is a strong Lewis base (e.g., primary/secondary amine).[1]
-
Recommendation: If performing reductive amination first, ensure the resulting amine is tertiary or protected (e.g., Boc) before attempting the cross-coupling.[1]
-
Therapeutic Applications
Kinase Inhibition
This scaffold is a classic Type I/II Kinase Inhibitor motif.[1]
-
Mechanism: The pyrazole ring (especially when functionalized at the 4-position via Path A) acts as a hinge binder, mimicking the purine ring of ATP.[1]
-
The Methoxy Group: Provides metabolic stability and often fills a hydrophobic pocket (the "gatekeeper" residue region) in the kinase active site.[1]
Hemoglobin Modification (Sickle Cell Disease)
The aldehyde moiety in this scaffold is structurally homologous to the warhead found in Voxelotor (GBT440) .[1]
-
Mechanism: The aldehyde forms a reversible covalent Schiff base (imine) with the N-terminal valine of the hemoglobin
-chain.[1] This stabilizes the oxygenated state (R-state) of hemoglobin, preventing the polymerization of HbS (Sickle Hemoglobin).[1] -
Research Use: This specific CAS is often used as a control compound or a starting point to optimize the linker length and electronic properties of the benzaldehyde pharmacophore [1, 2].[1]
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling:
References
-
Metcalf, B., et al. (2017).[1] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Hemoglobin for the Treatment of Sickle Cell Disease."[1] ACS Medicinal Chemistry Letters, 8(3), 321–326.[1] [1]
-
Takeda Chemical Industries. (2003).[1] "Fused heterocyclic compounds, their production and use."[1] World Intellectual Property Organization, WO2003020721.[1] [1]
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CAS 514800-96-5." PubChem. [1]
Sources
- 1. Buy 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | 514800-96-5 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 4. 3-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 98662 - PubChem [pubchem.ncbi.nlm.nih.gov]
